molecular formula C9H14 B14370898 2,3,5,5-Tetramethylcyclopenta-1,3-diene CAS No. 90407-63-9

2,3,5,5-Tetramethylcyclopenta-1,3-diene

Cat. No.: B14370898
CAS No.: 90407-63-9
M. Wt: 122.21 g/mol
InChI Key: PARKBEFQZLHEDZ-UHFFFAOYSA-N
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Description

2,3,5,5-Tetramethylcyclopenta-1,3-diene is an organic compound with a unique structure characterized by a cyclopentadiene ring substituted with four methyl groups at positions 2, 3, 5, and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,5-Tetramethylcyclopenta-1,3-diene typically involves the alkylation of cyclopentadiene derivatives. One common method is the reaction of cyclopentadiene with methylating agents under controlled conditions to introduce the methyl groups at the desired positions. The reaction conditions often include the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic hydrogenation of precursor compounds followed by selective methylation. The process involves the use of metal catalysts such as palladium or nickel to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3,5,5-Tetramethylcyclopenta-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts to yield reduced cyclopentane derivatives.

    Substitution: The methyl groups on the cyclopentadiene ring can be substituted with other functional groups through reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium or nickel catalysts

    Substitution: Halogens (e.g., chlorine, bromine), electrophiles

Major Products:

    Oxidation: Ketones, alcohols

    Reduction: Reduced cyclopentane derivatives

    Substitution: Halogenated or functionalized cyclopentadiene derivatives

Scientific Research Applications

2,3,5,5-Tetramethylcyclopenta-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a ligand in organometallic chemistry to form stable metal complexes, which are valuable in catalysis and material science.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,3,5,5-Tetramethylcyclopenta-1,3-diene involves its interaction with molecular targets through its cyclopentadiene ring. The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene to form six-membered rings with dienophiles. This reactivity is attributed to the electron-rich nature of the cyclopentadiene ring, which facilitates the formation of new chemical bonds.

Comparison with Similar Compounds

  • 1,2,3,4-Tetramethylcyclopenta-1,3-diene
  • 1,2,3,5-Tetramethylcyclopenta-1,3-diene
  • 1,2,3,4,5-Pentamethylcyclopenta-1,3-diene

Comparison: 2,3,5,5-Tetramethylcyclopenta-1,3-diene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and stability. Compared to other tetramethylcyclopentadiene derivatives, it exhibits distinct reactivity patterns in cycloaddition and substitution reactions, making it a valuable compound for specialized applications in catalysis and material science.

Properties

CAS No.

90407-63-9

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

2,3,5,5-tetramethylcyclopenta-1,3-diene

InChI

InChI=1S/C9H14/c1-7-5-9(3,4)6-8(7)2/h5-6H,1-4H3

InChI Key

PARKBEFQZLHEDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C=C1C)(C)C

Origin of Product

United States

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